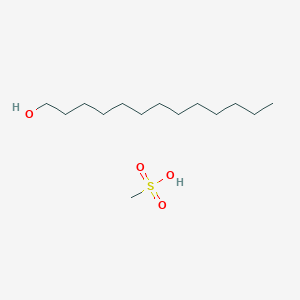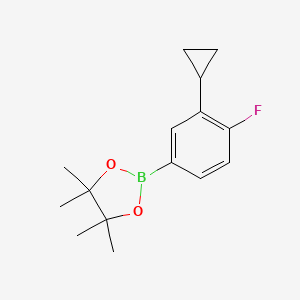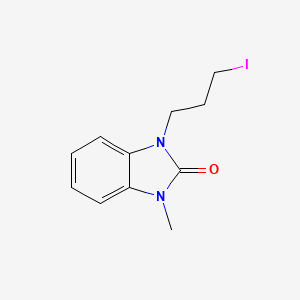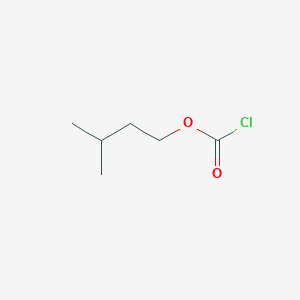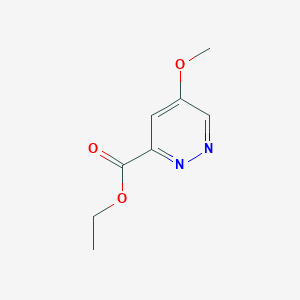
Ethyl 5-methoxypyridazine-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-methoxypyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol .
Physical And Chemical Properties Analysis
Ethyl 5-methoxypyridazine-3-carboxylate has a molecular weight of 182.18 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the available sources.Applications De Recherche Scientifique
Optoelectronic Materials
The synthesis of l-valine methyl ester hydrochloride (LVMEH) from Ethyl 5-methoxypyridazine-3-carboxylate has been investigated for optoelectronic applications . LVMEH forms a single crystal with orthorhombic symmetry and exhibits excellent transparency across the visible spectrum. Its wide bandgap of 3.44 eV makes it suitable for optoelectronic devices such as photo detectors, LEDs, and optical modulators. Additionally, LVMEH demonstrates promising second-order nonlinear optical efficiency, surpassing that of potassium dihydrogen phosphate (KDP).
Biologically Active Compounds
Indole derivatives, including Ethyl 5-methoxypyridazine-3-carboxylate, have gained attention for their biological potential. These compounds exhibit various properties relevant to cancer treatment, microbial control, and other disorders . The highly delocalized structure of indoles contributes to their significant optical nonlinearity, making them valuable in drug discovery and therapeutic research.
Phytochemical Profiling
In the context of natural products, Ethyl 5-methoxypyridazine-3-carboxylate may play a role. While not directly studied, related compounds could contribute to the phytochemical profile of certain plants. For instance, GC-MS analysis of Salix clone UHFS 34 bark extracts revealed the presence of similar compounds . Further investigations could explore its potential in plant-based applications.
Intermediates in Organic Reactions
The bromination of 5-methylpyridine-2,3-carboxylic acid methyl ester (CMPE) involves Ethyl 5-methoxypyridazine-3-carboxylate as an intermediate. Online spectroscopy studies have explored the reaction mechanism, shedding light on its behavior during synthesis . Understanding these intermediates aids in optimizing reaction conditions and product yields.
Propriétés
IUPAC Name |
ethyl 5-methoxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)7-4-6(12-2)5-9-10-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGUAAAHQWCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxypyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




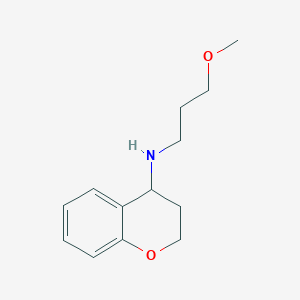
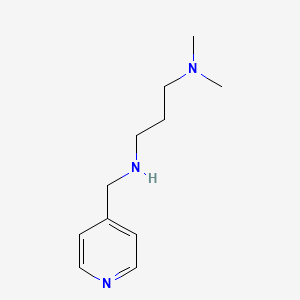
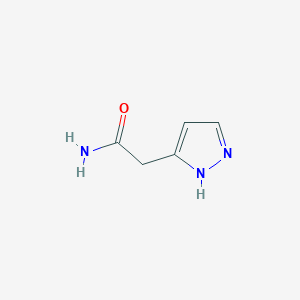


![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
